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molecular formula C13H15NO2 B1218397 2H-1-Benzopyran-2-one, 7-(diethylamino)- CAS No. 20571-42-0

2H-1-Benzopyran-2-one, 7-(diethylamino)-

Cat. No. B1218397
M. Wt: 217.26 g/mol
InChI Key: QXAMGWKESXGGNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04051062

Procedure details

m-Diethylaminophenol 7.4g, malic acid 6.0g and 85% sulfuric acid 12.0ml were treated as for the 7-dimethylamino-coumarin, although the alumina column cut could not be induced to crystallize. It was rechromatographed, eluting first with benzene thoroughly, and then developing with dichloromethane. After two crystallizations from cyclohexane, cream colored crystals 0.5g (5%), m.p. 87.5°-88.0° were obtained, found C 71.94; H 7.09; N 6.35; C13H15NO2 requires C 7.19; H 6.92; N 6.45%.
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:11][CH3:12])[C:4]1[CH:5]=[C:6]([OH:10])[CH:7]=[CH:8][CH:9]=1)[CH3:2].C(O)(=O)[CH:14]([CH2:16][C:17](O)=O)[OH:15].S(=O)(=O)(O)O.CN(C)C1C=C2C(C=CC(=O)O2)=CC=1>>[CH2:11]([N:3]([CH2:1][CH3:2])[C:4]1[CH:5]=[C:6]2[C:7]([CH:17]=[CH:16][C:14](=[O:15])[O:10]2)=[CH:8][CH:9]=1)[CH3:12]

Inputs

Step One
Name
Quantity
7.4 g
Type
reactant
Smiles
C(C)N(C=1C=C(C=CC1)O)CC
Name
Quantity
6 g
Type
reactant
Smiles
C(C(O)CC(=O)O)(=O)O
Name
Quantity
12 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=C2C=CC(OC2=C1)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to crystallize
CUSTOM
Type
CUSTOM
Details
It was rechromatographed
WASH
Type
WASH
Details
eluting first with benzene thoroughly
CUSTOM
Type
CUSTOM
Details
After two crystallizations from cyclohexane, cream colored crystals 0.5g (5%)
CUSTOM
Type
CUSTOM
Details
m.p. 87.5°-88.0° were obtained

Outcomes

Product
Name
Type
Smiles
C(C)N(C1=CC=C2C=CC(OC2=C1)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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